molecular formula C19H21N3O5 B2877138 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1428348-96-2

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2877138
CAS RN: 1428348-96-2
M. Wt: 371.393
InChI Key: WZKSIXPLTNPFOA-UHFFFAOYSA-N
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FOXY, and it is a derivative of oxalamide.

Scientific Research Applications

Antimicrobial Activity

The furan moiety of the compound has been associated with significant antimicrobial properties. Derivatives of furan compounds have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus . This suggests that our compound of interest could potentially be developed into antimicrobial agents for treating infections caused by these pathogens.

Anticancer Potential

Chalcones, which are structurally related to our compound, have shown promise in cancer therapy. Specifically, novel chalcones with a furan moiety have been investigated for their cytotoxic effects against lung carcinoma cell lines (A549) . This indicates that the compound may also possess anticancer properties that could be explored for therapeutic applications.

Urease Inhibition

Furan chalcones have been explored as urease inhibitors, which is an important therapeutic target for the treatment of diseases caused by Helicobacter pylori . The inhibition of urease can lead to the development of treatments for stomach ulcers and related conditions. Therefore, our compound could be studied for its efficacy in urease inhibition.

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-16(13-7-10-27-12-13)6-8-20-18(25)19(26)21-14-3-1-4-15(11-14)22-9-2-5-17(22)24/h1,3-4,7,10-12,16,23H,2,5-6,8-9H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKSIXPLTNPFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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